molecular formula C15H21NO2 B4719661 N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide

N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide

Cat. No. B4719661
M. Wt: 247.33 g/mol
InChI Key: CTVLOFGNSKERSQ-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide, also known as LY404039, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide is not fully understood, but it is believed to act as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission, which is important for various physiological processes, including learning and memory, mood regulation, and pain perception.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide has been shown to have various biochemical and physiological effects, including the regulation of glutamate neurotransmission, the enhancement of neuroplasticity, and the reduction of oxidative stress. It has also been shown to improve cognitive function, reduce anxiety-like behavior, and increase social interaction in animal models.

Advantages and Limitations for Lab Experiments

N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide has several advantages for lab experiments, including its high selectivity for the mGluR2 receptor and its ability to cross the blood-brain barrier. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide, including the development of more potent and selective mGluR2 antagonists, the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and Huntington's disease, and the exploration of its effects on other neurotransmitter systems, such as the dopamine and serotonin systems.
Conclusion
In conclusion, N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential therapeutic applications and to develop more potent and selective mGluR2 antagonists.

Scientific Research Applications

N-(2-tert-butylphenyl)tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and depression. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression.

properties

IUPAC Name

N-(2-tert-butylphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)11-7-4-5-8-12(11)16-14(17)13-9-6-10-18-13/h4-5,7-8,13H,6,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVLOFGNSKERSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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